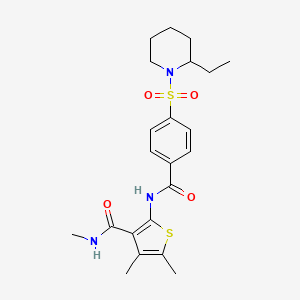
2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C22H29N3O4S2 and its molecular weight is 463.61. The purity is usually 95%.
BenchChem offers high-quality 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Agents
The piperidine moiety in this compound has been investigated for its potential as an antiviral agent. Researchers have synthesized derivatives containing the 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido) core and evaluated their activity against viral infections . These studies aim to develop novel drugs to combat viral diseases.
Factor IIa Inhibition and Anticoagulant Effects
Modesto et al. synthesized a series of 4-(piperidin-1-yl)pyridine derivatives, including compounds related to our target molecule. Among these, compound 33 exhibited strong factor IIa inhibition and demonstrated good anticoagulant effects . This finding highlights the potential of piperidine-based structures in anticoagulant therapy.
Biological Evaluation for Drug Discovery
The piperidine scaffold plays a crucial role in drug design. Researchers have explored the biological activity of synthetic and natural piperidines, including our compound, to identify potential drug candidates. These evaluations involve assessing binding affinity, selectivity, and pharmacokinetic properties .
Spiropiperidines and Condensed Piperidines
The compound’s structure contains a spiropiperidine motif, which is valuable in medicinal chemistry. Spiropiperidines exhibit diverse biological activities and have been investigated as potential drug leads. Additionally, condensed piperidines (fused ring systems) derived from this compound may offer unique pharmacological profiles .
Multicomponent Reactions and Cyclization
Efficient synthetic methods for substituted piperidines are essential. Researchers have explored multicomponent reactions and cyclization strategies to access diverse piperidine derivatives. These approaches allow for rapid and cost-effective synthesis, contributing to drug discovery .
Hydrogenation and Functionalization
Hydrogenation reactions have been employed to modify the piperidine ring, introducing functional groups and enhancing drug-like properties. Researchers have investigated various transformations, such as amination and cycloaddition, to diversify the piperidine scaffold .
Eigenschaften
IUPAC Name |
2-[[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S2/c1-5-17-8-6-7-13-25(17)31(28,29)18-11-9-16(10-12-18)20(26)24-22-19(21(27)23-4)14(2)15(3)30-22/h9-12,17H,5-8,13H2,1-4H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBPRTLLJYNBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

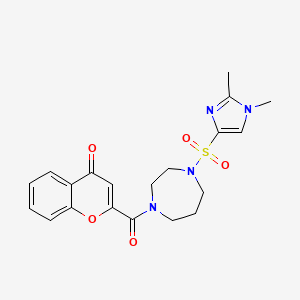
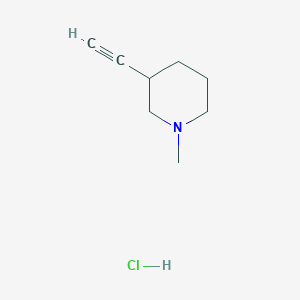


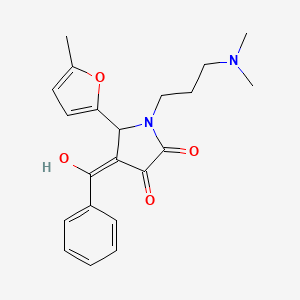
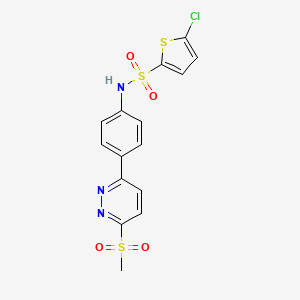
![6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2646104.png)

![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2646106.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-(2-methylbenzyl)ethanediamide](/img/structure/B2646107.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2646108.png)
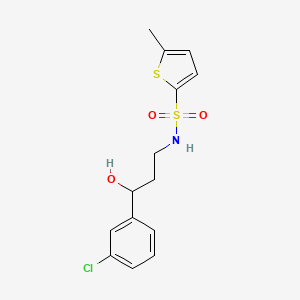
![2,6-Difluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2646110.png)
![2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2646111.png)